5-Bromo-2-trifluoromethylpyridine

Organic Synthesis Regioselective Metalation Halogen-Metal Exchange

Procure 5-Bromo-2-trifluoromethylpyridine for its unique C-4 regioselectivity when deprotonated with LDA, enabling synthesis of 4-functionalized pyridines inaccessible from other isomers. This specific 5-bromo-2-CF3 substitution pattern is essential for efficient Suzuki-Miyaura cross-coupling and serves as a validated scaffold for agrochemical and pharmaceutical lead optimization.

Molecular Formula C6H3BrF3N
Molecular Weight 225.99 g/mol
CAS No. 436799-32-5
Cat. No. B1273635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-trifluoromethylpyridine
CAS436799-32-5
Molecular FormulaC6H3BrF3N
Molecular Weight225.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C(F)(F)F
InChIInChI=1S/C6H3BrF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H
InChIKeyRPFAUCIXZGMCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(trifluoromethyl)pyridine: A Core Building Block for Halogenated Pyridine Synthesis


5-Bromo-2-(trifluoromethyl)pyridine (CAS 436799-32-5) is a halogenated heterocyclic aromatic compound belonging to the pyridine class, characterized by a bromine atom at the 5-position and a trifluoromethyl group at the 2-position [1]. It is a key intermediate in organic synthesis, valued for its electron-deficient aromatic ring and the unique reactivity imparted by its substituents, which enable its use in cross-coupling reactions and as a scaffold for pharmaceutical and agrochemical development .

Why 5-Bromo-2-(trifluoromethyl)pyridine Cannot Be Directly Substituted by Other Halogenated Pyridines


The specific substitution pattern of a bromine atom at the 5-position and a trifluoromethyl group at the 2-position on the pyridine ring is critical for its unique reactivity profile, particularly in regioselective deprotonation and cross-coupling reactions. This precise arrangement dictates the site and efficiency of metalation and subsequent functionalization . Attempts to substitute this compound with other isomers, such as 2-bromo-5-(trifluoromethyl)pyridine or 4-bromo-2-(trifluoromethyl)pyridine, would fundamentally alter the electronic and steric environment, leading to different reaction pathways and product outcomes [1].

Quantitative Differentiation of 5-Bromo-2-(trifluoromethyl)pyridine: Evidence-Based Selection Guide


Regioselective C-4 Deprotonation Enabled by 2-CF3/5-Br Substitution Pattern

5-Bromo-2-(trifluoromethyl)pyridine exhibits a unique regioselective C-4 deprotonation with lithium diisopropylamide (LDA), leading to the corresponding C-4 carboxylic acid after trapping with carbon dioxide . This contrasts with other halogenated pyridine isomers, such as 2-bromo-4-(trifluoromethyl)pyridine and 2-bromo-5-(trifluoromethyl)pyridine, which undergo deprotonation at the 3-position under similar conditions [1].

Organic Synthesis Regioselective Metalation Halogen-Metal Exchange

Synthetic Efficiency: High-Yield One-Step Preparation from 2,5-Dibromopyridine

A one-step synthesis of 5-bromo-2-(trifluoromethyl)pyridine from 2,5-dibromopyridine using methyl fluorosulfonyl difluoroacetate and cuprous iodide in DMF provides a 73% yield [1]. This route is more direct than preparing the isomer 2-bromo-5-(trifluoromethyl)pyridine, which often requires a multi-step sequence involving bromination of 5-(trifluoromethyl)pyridine [2].

Synthetic Methodology Trifluoromethylation Process Chemistry

Antimicrobial Activity: Baseline MIC Values Against Standard Strains

The antimicrobial activity of 5-bromo-2-(trifluoromethyl)pyridine has been quantified via Minimum Inhibitory Concentration (MIC) assays [1]. While direct comparative MIC data for close analogs in the same study is limited, the study establishes a baseline for this scaffold's activity against standard bacterial strains, providing a starting point for Structure-Activity Relationship (SAR) studies.

Antimicrobial MIC Drug Discovery

Optimal Research and Industrial Applications for 5-Bromo-2-(trifluoromethyl)pyridine


Synthesis of C-4 Functionalized Pyridine Derivatives via Regioselective Metalation

Leverage the unique C-4 regioselectivity of 5-bromo-2-(trifluoromethyl)pyridine when deprotonated with LDA to access 4-carboxylated or otherwise 4-functionalized pyridine scaffolds. This application is particularly valuable for medicinal chemists seeking to explore SAR at the pyridine 4-position in drug candidates, a site not easily accessed from other regioisomers [1].

Agrochemical and Pharmaceutical Intermediate via Cross-Coupling

Utilize 5-bromo-2-(trifluoromethyl)pyridine as a key building block in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures found in many modern agrochemicals and pharmaceuticals . The electron-withdrawing trifluoromethyl group enhances the reactivity of the bromide towards oxidative addition with palladium catalysts, enabling efficient carbon-carbon bond formation [1].

Development of Novel Antimicrobial Agents

Use 5-bromo-2-(trifluoromethyl)pyridine as a validated starting scaffold for the design and synthesis of new antimicrobial compounds. Its documented activity in MIC assays provides a foundation for further derivatization, particularly given the established role of the trifluoromethylpyridine moiety in enhancing the biological activity of crop protection agents and pharmaceuticals [1].

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